α-PPP Exhibits 10-Fold Lower hDAT Uptake Inhibition Potency Compared to α-PVP, Establishing a Moderate-Potency Benchmark
In direct comparative radiotracer-based uptake inhibition assays using HEK293 cells expressing human dopamine transporter (hDAT), α-PPP inhibits dopamine uptake with an IC₅₀ in the low micromolar range, whereas α-PVP is approximately 10-fold more potent . This quantified difference provides a clear differentiation metric for researchers selecting a pyrrolidinophenone with attenuated DAT activity .
| Evidence Dimension | Human dopamine transporter (hDAT) uptake inhibition |
|---|---|
| Target Compound Data | IC₅₀ = low micromolar range (exact value dependent on assay conditions; α-PVP is 10× more potent) |
| Comparator Or Baseline | α-PVP (α-pyrrolidinovalerophenone) |
| Quantified Difference | α-PVP is approximately 10-fold more potent than α-PPP |
| Conditions | Radiotracer-based in vitro uptake inhibition assay in HEK293 cells expressing recombinant hDAT |
Why This Matters
This 10-fold potency difference dictates that α-PPP, not α-PVP, must be used as the reference compound when moderate hDAT inhibition is required to avoid ceiling effects or to model lower-abuse-liability pyrrolidinophenones.
- [1] Maier J, Mayer FP, Brandt SD, et al. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology. 2021;190:108570. doi:10.1016/j.neuropharm.2021.108570 View Source
- [2] Marusich JA, Antonazzo KR, Wiley JL, Blough BE, Partilla JS, Baumann MH. Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology. 2014;87:206-213. doi:10.1016/j.neuropharm.2014.02.016 View Source
